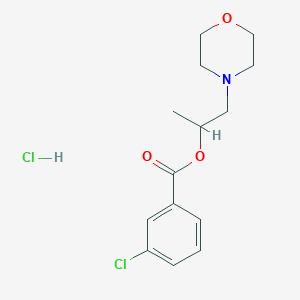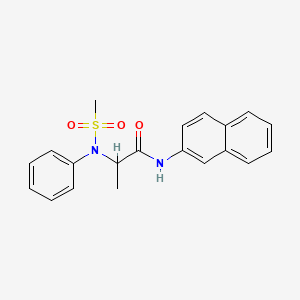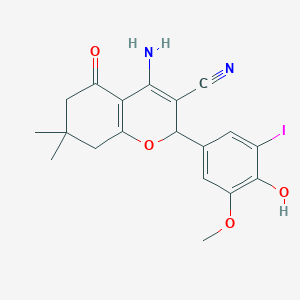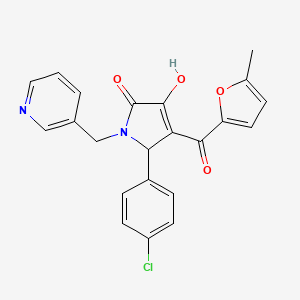![molecular formula C21H18N2O3 B3970640 3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3970640.png)
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one
Übersicht
Beschreibung
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one, also known as Xanthone, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. Xanthone has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of 3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exhibiting its anti-inflammatory and antioxidant properties.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2, which are involved in the production of pro-inflammatory mediators. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one has several advantages for lab experiments. It is readily available and can be synthesized using various methods. This compound is also stable and has a long shelf life, making it suitable for long-term studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based experiments. This compound is also highly reactive and can undergo oxidation, which can affect its biological activity.
Zukünftige Richtungen
The potential therapeutic applications of 3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one are vast, and there are several future directions for research. One potential future direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another future direction is the study of the structure-activity relationship of this compound, which can help in the development of more potent this compound derivatives. The use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a heterocyclic compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound can be synthesized using various methods, and its potential therapeutic applications are vast. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-23(12-16-14-25-20-10-6-5-9-18(20)21(16)24)13-17-11-19(22-26-17)15-7-3-2-4-8-15/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCQQFVMRNHSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CC=CC=C2)CC3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3970558.png)
![ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3970560.png)


![17-(4-bromophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970586.png)
![isopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970588.png)
![1-benzyl-4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3970601.png)

![17-(5-acetyl-2-methoxyphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970612.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3970615.png)
![4-bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3970628.png)

![6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3970646.png)
